Benzyl 3-chloroazetidine-1-carboxylate
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Overview
Description
Benzyl 3-chloroazetidine-1-carboxylate: is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-chloroazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate. One common method includes the protection of the amine group in azetidine with benzyl chloroformate under basic conditions, followed by chlorination at the 3-position using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control temperature and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted azetidines
- Amines
- Oxides
Scientific Research Applications
Benzyl 3-chloroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic processes such as Suzuki and Sonogashira couplings.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-chloroazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 3-position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets through different pathways .
Comparison with Similar Compounds
- Benzyl 3-iodoazetidine-1-carboxylate
- Benzyl 3-bromoazetidine-1-carboxylate
- Benzyl 3-fluoroazetidine-1-carboxylate
Uniqueness: Benzyl 3-chloroazetidine-1-carboxylate is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. In comparison, the iodo and bromo analogs are more reactive but less stable, while the fluoro analog is more stable but less reactive .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
benzyl 3-chloroazetidine-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
NVIJLMDDSONZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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